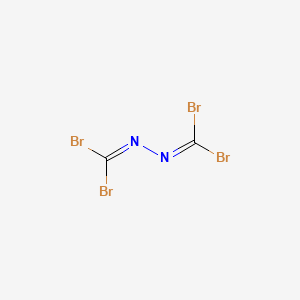![molecular formula C10H17N B599701 6-Azatricyclo[5.3.1.03,11]undecane CAS No. 197382-61-9](/img/structure/B599701.png)
6-Azatricyclo[5.3.1.03,11]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Cyclobuta[de]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Cyclobuta[de]quinoline can be synthesized through various methods, including the iodine-catalyzed Povarov reaction. This reaction involves the use of aromatic aldehydes, amines, and cyclobutanone in tetrahydrofuran (THF) under reflux conditions . The reaction is notable for its mild conditions, high yields, and the use of a metal-free catalyst.
Industrial Production Methods: While specific industrial production methods for 1H-Cyclobuta[de]quinoline are not extensively documented, the principles of green chemistry and cost-effective synthesis are often applied. Transition-metal-free catalysis and environmentally friendly solvents are preferred to enhance yield and reduce production costs .
化学反应分析
Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
科学研究应用
1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
相似化合物的比较
Quinoline: A simpler structure without the cyclobutane ring, widely studied for its biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with significant pharmacological importance.
1H-1,2,3-Triazole-Quinoline Hybrids: Compounds that combine quinoline with triazole rings, showing enhanced antimicrobial properties.
Uniqueness: 1H-Cyclobuta[de]quinoline stands out due to its fused cyclobutane-quinoline structure, which imparts unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
197382-61-9 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.253 |
InChI |
InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2 |
InChI 键 |
AHFKNZHMQBLPDX-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C2C(C1)NCC3 |
同义词 |
1H-Cyclobuta[de]quinoline(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


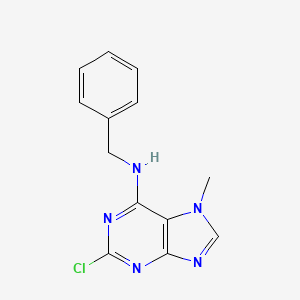
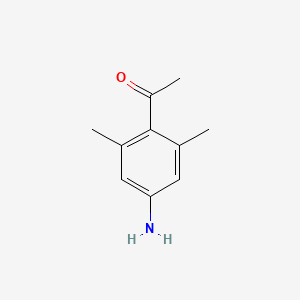
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
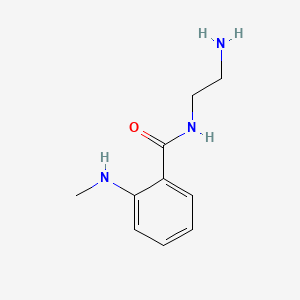
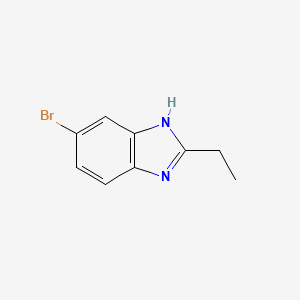
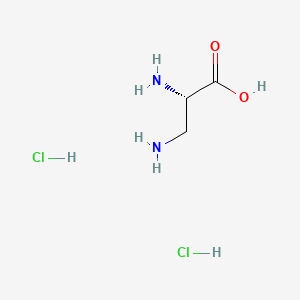
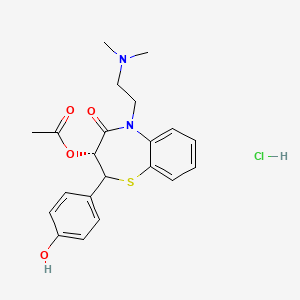
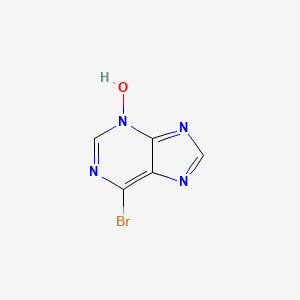

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B599634.png)
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
